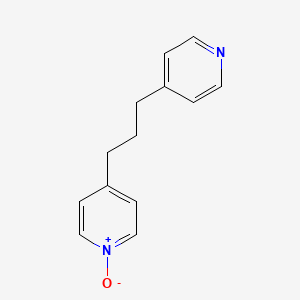

4-(3-Pyridin-4-yl-propyl)-pyridine 1-oxide

Description

Structure

3D Structure

Properties

IUPAC Name |

1-oxido-4-(3-pyridin-4-ylpropyl)pyridin-1-ium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O/c16-15-10-6-13(7-11-15)3-1-2-12-4-8-14-9-5-12/h4-11H,1-3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBYYQQVUXWUWCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1CCCC2=CC=[N+](C=C2)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

865075-04-3 | |

| Record name | 4-[3-(1-Oxido-4-pyridinyl)propyl]pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=865075-04-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthetic Methodologies and Precursor Chemistry of 4 3 Pyridin 4 Yl Propyl Pyridine 1 Oxide

Retrosynthetic Analysis of the Compound

A retrosynthetic analysis of 4-(3-Pyridin-4-yl-propyl)-pyridine 1-oxide logically dissects the molecule into feasible starting materials. The most apparent disconnection is the nitrogen-oxygen bond of the N-oxide. This functional group transformation leads back to the precursor 4-(3-(pyridin-4-yl)propyl)pyridine sigmaaldrich.com. This simplifies the primary synthetic challenge to the oxidation of one of the two equivalent pyridine (B92270) nitrogen atoms.

A second key disconnection breaks the carbon-carbon bond within the propyl linker. This C-C bond formation is central to constructing the molecule's backbone. Several strategies can be envisioned. For instance, a three-carbon linker can be formed by reacting a nucleophilic pyridine derivative with a three-carbon electrophile, or vice-versa. This suggests precursors such as 4-picoline and a dihalo-propane derivative or a pyridyl-substituted propyl halide.

Classical Oxidation Methods for Pyridine N-oxide Formation

The conversion of a pyridine to a pyridine N-oxide is a fundamental transformation in heterocyclic chemistry. The N-oxide group alters the reactivity of the pyridine ring, making it more susceptible to both electrophilic and nucleophilic substitution, and can be readily removed if necessary. arkat-usa.orgsemanticscholar.org Several reliable methods have been developed for this oxidation.

Peracid-mediated Pyridine Oxidation

The use of peroxy acids (peracids) is a well-established and widely used method for the N-oxidation of pyridines. orgsyn.orgwikipedia.org These reagents act as electrophilic oxygen donors, directly transferring an oxygen atom to the lone pair of the pyridine nitrogen.

Commonly employed peracids include:

Peracetic acid: Often generated in situ from hydrogen peroxide and acetic acid. orgsyn.orgorgsyn.org

meta-Chloroperoxybenzoic acid (m-CPBA): A commercially available and relatively stable peracid that is highly effective for this transformation. google.com

Monoperphthalic acid: Another effective reagent for pyridine oxidation. orgsyn.org

The reaction is typically performed in a suitable solvent, and the conditions are generally mild. For example, the synthesis of 3-chloropyridine-N-oxide was achieved by reacting 3-chloropyridine (B48278) with m-CPBA in dichloromethane (B109758) at room temperature for 24 hours. google.com Similarly, 3-methylpyridine (B133936) has been oxidized using hydrogen peroxide in glacial acetic acid. orgsyn.org The primary advantage of peracid-mediated oxidation is its reliability and high yield for a wide range of pyridine derivatives.

Hydrogen Peroxide-based Systems

Hydrogen peroxide (H₂O₂) is an attractive oxidant due to its low cost and the fact that its only byproduct is water. rsc.org However, H₂O₂ itself is often not reactive enough for the direct oxidation of pyridines, especially those that are electron-deficient. Therefore, it is typically used in conjunction with activators or catalysts.

H₂O₂ with Carboxylic Acids: The combination of hydrogen peroxide and a carboxylic acid, such as acetic acid, generates a peracid in situ, as mentioned previously. orgsyn.org

H₂O₂ with Anhydrides: A catalytic amount of an anhydride (B1165640) can be used with H₂O₂. The anhydride reacts with H₂O₂ to form a percarboxylic acid, which is the active oxidizing species. rsc.org

H₂O₂-Urea Complex: The urea-hydrogen peroxide complex (UHP) is a stable, solid source of H₂O₂ that is safer and easier to handle than aqueous solutions. It can be used with activators like trifluoroacetic anhydride to oxidize even electron-deficient pyridines. researchgate.net

Heterogeneous Catalysis: Solid catalysts, such as titanium silicalite (TS-1), have proven highly effective for pyridine N-oxidation using aqueous H₂O₂. researchgate.netresearchgate.net These systems offer the advantages of high selectivity, often exceeding 99%, and easy catalyst recovery and reuse. researchgate.netresearchgate.net

The table below summarizes findings for various H₂O₂-based oxidation systems.

| Catalyst/Activator | Substrate | Temperature | Yield | Reference |

| Od-MA (Polymeric Anhydride) | Pyridine | 90 °C | >90% | rsc.org |

| Ti-MWW (Titanosilicate) | Pyridine | Optimized | >99% | researchgate.net |

| Supported Sulfonic Acid | 2-Chloropyridine (B119429) | 80 °C | ~100% selectivity | google.com |

| {Mo132} (Polyoxometalate) | Pyridine | Room Temp. | High | rsc.org |

Metal-catalyzed Pyridine N-oxidation

Certain metal complexes can catalyze the N-oxidation of pyridines, often using hydrogen peroxide as the terminal oxidant. These methods can be particularly useful for substrates that are resistant to traditional oxidation conditions.

Rhenium Catalysts: Methylrhenium trioxide (MTO) is a well-known catalyst for a variety of oxidations, including the N-oxidation of pyridines with H₂O₂. wikipedia.orgresearchgate.net

Molybdenum and Tungsten Catalysts: Polyoxometalates based on molybdenum and tungsten are effective catalysts for pyridine oxidation with hydrogen peroxide, often under mild, environmentally friendly conditions in aqueous media. rsc.org These catalysts can be recovered and reused multiple times without significant loss of activity. rsc.org

Vanadium Catalysts: Vanadium-substituted polyoxometalates have also been reported to mediate the oxidation of pyridines to their N-oxides using H₂O₂ in water. researchgate.net

Synthetic Routes to the 4-(3-Pyridin-4-yl-propyl) Moiety

The synthesis of the carbon skeleton, 4-(3-(pyridin-4-yl)propyl)pyridine , is a critical step that precedes the final oxidation. This requires the formation of a C(sp³)-C(sp³) bond to create the central part of the propyl linker.

Strategies for Carbon-Carbon Bond Formation in the Propyl Linker

The formation of carbon-carbon bonds is a cornerstone of organic synthesis. alevelchemistry.co.uk For constructing the propyl bridge between two pyridine rings, several established organometallic and classical reactions can be considered.

Grignard Reactions: A common strategy involves the reaction of a Grignard reagent with an electrophile. For example, a (pyridin-4-yl)methylmagnesium halide could be reacted with a 2-(pyridin-4-yl)ethyl halide. Alternatively, a pyridyl Grignard reagent can be used in cross-coupling reactions. youtube.com

Organolithium Reagents: Similar to Grignard reagents, organolithium compounds are potent nucleophiles used in C-C bond formation. rug.nl Deprotonation of 4-picoline with a strong base like lithium diisopropylamide (LDA) or n-butyllithium generates a nucleophilic carbanion that can react with a suitable electrophile, such as a 1-halo-2-(pyridin-4-yl)ethane, to build the propyl chain.

Cross-Coupling Reactions: While palladium-catalyzed cross-coupling reactions like Suzuki and Heck are powerful for creating C(sp²)-C(sp²) bonds, their application for forming C(sp³)-C(sp³) bonds is more complex. alevelchemistry.co.uknih.gov However, variations exist, such as the Suzuki coupling of organoboranes derived from alkenes. A potential route could involve the coupling of a (pyridin-4-yl)boronic acid with a 3-halopropenylpyridine, followed by catalytic hydrogenation of the resulting double bond.

Reduction of Unsaturated Linkers: A reliable two-step method involves first creating an unsaturated linker (double or triple bond) between the two pyridine moieties, followed by its reduction. For instance, a Wittig reaction between 4-pyridinecarboxaldehyde (B46228) and a phosphonium (B103445) ylide derived from (4-picolyl)triphenylphosphonium chloride would yield a stilbene-like dipyridylethene. Subsequent catalytic hydrogenation would reduce the double bond to form the desired propyl linker. A similar strategy could involve the reduction of a dipyridyl ketone or propenone intermediate.

A synthesis analogous to that of 4-[3-(4-nitrophenyl)propyl]pyridine could be adapted, where 4-(3-phenylpropyl)pyridine (B1219276) is first synthesized and then modified. prepchem.com The synthesis of the 4-(3-phenylpropyl)pyridine precursor itself would involve one of the C-C bond-forming strategies mentioned above.

Functionalization of Pyridine Rings for Propyl Linker Attachment

The creation of the C-C bond necessary to form the propyl linker between the two pyridine rings is a critical step in the synthesis of the target molecule. The electron-deficient nature of the pyridine ring can complicate direct functionalization, but several modern synthetic methods can be employed. nih.gov

Transition-metal-catalyzed cross-coupling reactions are among the most powerful tools for this purpose. nih.govrsc.org For instance, a Suzuki-Miyaura coupling could be performed between a 4-halopyridine and a pyridin-4-ylpropyl boronic ester. Similarly, a Negishi coupling could join a 4-pyridylzinc reagent with a 4-(3-halopropyl)pyridine. nih.gov These reactions are known for their high efficiency and tolerance of various functional groups. researchgate.net

Another strategy involves the functionalization of a pre-existing alkyl group. One could start with 4-picoline (4-methylpyridine), deprotonate the methyl group with a strong base, and then react it with a suitable two-carbon electrophile attached to the second pyridine ring. uiowa.edu This homologation sequence extends the methyl group into the required propyl linker. uiowa.edu The activation of pyridine C-H bonds is an increasingly important area, offering more direct and atom-economical routes to such compounds. nih.govnih.gov

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

To maximize the efficiency of the synthesis, careful optimization of reaction parameters is essential. This includes the choice of solvent, temperature, and catalyst system. rsc.org

The solvent plays a crucial role in palladium-catalyzed cross-coupling reactions, influencing catalyst activity and selectivity. rsc.orgwhiterose.ac.uk For Suzuki and Negishi couplings, polar aprotic solvents like 1,4-dioxane, dimethylformamide (DMF), or tetrahydrofuran (B95107) (THF) are commonly used. rsc.orgwhiterose.ac.uknih.gov These solvents help to solubilize the reactants and stabilize the catalytic intermediates. whiterose.ac.uk The choice of solvent can sometimes even switch the selectivity of a reaction. nih.gov For the N-oxidation step, the solvent choice depends on the oxidizing agent. When using reagents like m-CPBA, chlorinated solvents such as dichloromethane are typical, whereas greener catalytic oxidations with hydrogen peroxide may be performed in water, alcohols, or other non-halogenated solvents. rsc.orgrsc.org

Table 1: Effect of Solvent on a Model Suzuki-Miyaura Cross-Coupling Reaction This table illustrates how solvent choice can impact yield in a typical cross-coupling reaction relevant to the synthesis.

| Entry | Solvent | Yield (%) |

| 1 | Toluene (B28343) | Low |

| 2 | Toluene/Water | Increased |

| 3 | 1,4-Dioxane | Moderate |

| 4 | 1,4-Dioxane/Water (4:1) | High (93%) nih.govresearchgate.net |

| 5 | Acetonitrile (B52724) | Low researchgate.net |

Temperature is a critical parameter for controlling reaction rates and preventing side reactions. Cross-coupling reactions often require heating to achieve a reasonable rate, with temperatures typically ranging from 60 °C to 100 °C. researchgate.netcdnsciencepub.com However, some modern catalytic systems can operate efficiently at room temperature. nih.gov The N-oxidation step is usually performed at or below room temperature to avoid over-oxidation and decomposition of the N-oxide product. rsc.org Pressure is not typically a key variable in these solution-phase reactions unless gaseous reagents are involved.

The choice of catalyst and ligand is paramount for a successful cross-coupling reaction. Palladium catalysts are most common, with the specific choice depending on the reaction type. nih.gov For Suzuki-Miyaura reactions, catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ are frequently employed. nih.govcdnsciencepub.comacs.org The ligand plays a crucial role in stabilizing the palladium center and facilitating the catalytic cycle. Catalyst loading is also optimized; it should be high enough to ensure a complete and timely reaction but low enough to minimize cost and potential contamination of the product with residual metal. Loadings are typically in the range of 1-5 mol%. acs.org

Table 2: Optimization of Catalyst Loading in a Model Suzuki Coupling This table demonstrates the effect of catalyst concentration on product yield.

| Entry | Catalyst Loading (mol %) | Yield (%) |

| 1 | 1 | 37 acs.org |

| 2 | 5 | 69 acs.org |

| 3 | 10 | 67 acs.org |

Green Chemistry Approaches in the Synthesis of Pyridine N-oxides

Modern synthetic chemistry places a strong emphasis on developing environmentally friendly processes. The synthesis of pyridine N-oxides is an area where green chemistry principles can be effectively applied. nih.gov

A primary focus is replacing traditional stoichiometric oxidants like meta-chloroperoxybenzoic acid (m-CPBA), which generate significant waste. arkat-usa.org A much greener alternative is the use of aqueous hydrogen peroxide (H₂O₂), whose only byproduct is water. researchgate.netresearchgate.net The reaction of pyridines with H₂O₂ can be slow but is effectively catalyzed by various systems. Heterogeneous catalysts, such as titanium silicalite (TS-1) or polyoxometalates, are particularly attractive because they can be easily recovered and reused. rsc.orgresearchgate.net For instance, hydrotalcite catalysts have been shown to efficiently oxidize various pyridines to their N-oxides using a combination of hydrogen peroxide and a nitrile. rsc.org Another approach involves using the urea-hydrogen peroxide adduct, which is a safer solid oxidant. google.com

The selection of safer solvents is another key aspect of green synthesis. rsc.orgresearchgate.net Replacing halogenated solvents with more benign alternatives like ethanol, water, or 2-methyltetrahydrofuran (B130290) reduces environmental impact. rsc.orgnih.gov Furthermore, developing solvent-free reaction conditions, where possible, represents an ideal green chemistry scenario. rsc.orgrsc.org

Solvent-Free Synthetic Methodologies

In line with the principles of green chemistry, there is a growing interest in minimizing or eliminating the use of volatile organic solvents. For N-oxidation reactions, solvent-free approaches offer significant advantages by reducing waste and simplifying product work-up. One such method involves the solid-state oxidation of nitrogen heterocycles using a urea-hydrogen peroxide (UHP) adduct. google.com UHP is a stable, inexpensive, and easy-to-handle solid reagent that can efficiently oxidize various organic molecules, including pyridine derivatives, without the need for a solvent. google.com This approach is particularly attractive for its operational simplicity and reduced environmental footprint. Another strategy involves using high-shear devices like a rotor-stator spinning disc reactor, which can overcome mass transfer limitations in solvent-less, biphasic systems, thereby intensifying the reaction. researchgate.net

Sustainable Oxidizing Agents

The development of sustainable oxidation processes is a key focus in modern synthetic chemistry. While traditional peracids are effective, they can pose safety hazards and generate stoichiometric waste. orgsyn.org A greener alternative is aqueous hydrogen peroxide (H₂O₂), which is inexpensive and produces only water as a byproduct. acs.org However, H₂O₂ often requires a catalyst to achieve efficient N-oxidation of pyridines.

Several catalytic systems have been developed to activate H₂O₂ for this purpose. Titanium silicalite (TS-1) is a heterogeneous catalyst that, when used in a packed-bed microreactor with H₂O₂ in methanol (B129727), enables the high-yield formation of various pyridine N-oxides. researchgate.netthieme-connect.comorganic-chemistry.orgthieme-connect.comresearchgate.net This continuous flow process is noted for being safer and more efficient than traditional batch reactors. researchgate.netthieme-connect.comorganic-chemistry.org Other sustainable options include sodium percarbonate, which serves as a solid source of H₂O₂, and various metal carboxylates that can catalyze the oxidation. researchgate.net

Table 1: Comparison of Oxidizing Agents for Pyridine N-Oxidation

| Oxidizing Agent | Advantages | Disadvantages | Citations |

|---|---|---|---|

| m-CPBA | High reactivity, well-established | Generates chlorinated waste, potential safety issues | google.com |

| H₂O₂ / Acetic Acid | Inexpensive reagents | Can require high temperatures, acidic waste | orgsyn.orgnih.gov |

| Urea-Hydrogen Peroxide (UHP) | Stable solid, suitable for solvent-free reactions | Stoichiometric use | google.com |

| H₂O₂ / TS-1 Catalyst | Green oxidant (water byproduct), high yield, suitable for flow chemistry | Requires catalyst and specific reactor setup | organic-chemistry.orgresearchgate.net |

Atom Economy Considerations

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. The goal is to design synthetic routes that maximize this incorporation, thus minimizing waste.

The calculation is as follows: % Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

In the N-oxidation of 4,4'-(propane-1,3-diyl)dipyridine, the choice of oxidant significantly impacts the atom economy. For instance, an oxidation using H₂O₂ is theoretically 100% atom-economical in terms of the oxidant, as the only byproduct is water. In contrast, using an oxidant like m-CPBA results in a stoichiometric amount of meta-chlorobenzoic acid as a byproduct, leading to a lower atom economy.

Table 2: Illustrative Atom Economy Calculation

| Reaction | Reactants | Desired Product | Byproducts | % Atom Economy |

|---|---|---|---|---|

| Ideal Oxidation | 4,4'-(propane-1,3-diyl)dipyridine + H₂O₂ | This compound | H₂O | 85.9% |

| m-CPBA Oxidation | 4,4'-(propane-1,3-diyl)dipyridine + m-CPBA | This compound | m-Chlorobenzoic acid | 57.9% |

Note: Calculations are based on the molecular weights of the primary reactants and products.

Novel Synthetic Pathways to N-oxidized Bipyridine Systems

Beyond the direct oxidation of existing bipyridine precursors, novel synthetic strategies are emerging for the construction of N-oxidized bipyridine frameworks. These methods can offer alternative routes with different selectivities or access to more complex structures. One such approach is the oxidative dimerization of pyridine N-oxides, which can be used to form symmetrical bis-N-oxides.

Transition metal-catalyzed cross-coupling reactions also provide powerful tools. For example, palladium-catalyzed direct arylation of pyridine N-oxides with aryl triflates can be employed to construct the bipyridine skeleton with one ring already N-oxidized. This method allows for the convergent synthesis of diverse 2-aryl pyridine N-oxides.

Purification and Isolation Techniques for the Compound

The purification of this compound after synthesis is critical to obtaining a product of high purity. Pyridine N-oxides are typically hygroscopic, polar solids. wikipedia.orgreddit.com A common purification strategy involves converting the N-oxide into its hydrochloride salt. For example, after an oxidation reaction, treatment with gaseous hydrogen chloride can precipitate the hydrochloride salt, which can then be purified by recrystallization from a suitable solvent like isopropyl alcohol. orgsyn.org

Alternatively, standard chromatographic methods can be employed. Given the polarity of the N-oxide group, silica (B1680970) gel column chromatography is a viable technique, often using a polar solvent system such as dichloromethane/methanol. google.com Liquid-liquid extraction can also be used to separate the polar N-oxide product from non-polar impurities or starting materials. For removing water from the final product, azeotropic distillation with a solvent like toluene is an effective method. reddit.com

Scale-up Considerations for Laboratory Synthesis

Transitioning a laboratory-scale synthesis to a larger, industrial-scale process presents several challenges. uk-cpi.comazonano.com For N-oxidation reactions, a primary concern is safety, especially when using peroxy compounds like peracetic acid, as these reactions can be highly exothermic and potentially explosive at elevated temperatures. orgsyn.orgbme.hu Careful control of the reaction temperature and the rate of reagent addition is crucial. orgsyn.org

The choice of reagents and solvents is also critical for large-scale production. The use of hazardous or expensive reagents and large volumes of organic solvents is often economically and environmentally unsustainable. uk-cpi.com This drives the adoption of greener alternatives like catalytic H₂O₂ oxidation. acs.org

To address challenges of heat transfer, mixing, and safety, continuous flow chemistry has emerged as a powerful technology for scaling up N-oxidation processes. researchgate.netacs.orgorganic-chemistry.org Using packed-bed microreactors or plug flow reactors allows for precise control over reaction parameters, superior heat and mass transfer, and safer handling of hazardous intermediates. acs.orgorganic-chemistry.org Such systems can operate for extended periods with high efficiency and yield, making them highly suitable for the large-scale, sustainable production of pyridine N-oxides. researchgate.netthieme-connect.comorganic-chemistry.org

Theoretical and Computational Investigations of 4 3 Pyridin 4 Yl Propyl Pyridine 1 Oxide

Quantum Chemical Calculations of Electronic Structure

The electronic structure of a molecule dictates its reactivity, spectroscopic properties, and intermolecular interactions. Quantum chemical calculations offer a detailed picture of the electron distribution and orbital energies.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. tandfonline.com A typical DFT study of 4-(3-Pyridin-4-yl-propyl)-pyridine 1-oxide would likely employ a hybrid functional, such as B3LYP, with a suitable basis set like 6-31G(d,p) to provide a balance between computational cost and accuracy. Such calculations would yield optimized molecular geometry and key electronic parameters.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in determining the electronic behavior of a molecule. The HOMO is associated with the ability to donate electrons, while the LUMO is associated with the ability to accept electrons. The energy difference between these frontier orbitals, the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. For pyridine (B92270) N-oxide derivatives, the N-oxide group is known to raise the energy of the HOMO. chemtube3d.com

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Parameter | Value |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Gap | 4.7 eV |

| Dipole Moment | 4.5 D |

Note: The values in this table are hypothetical and based on typical results for similar pyridine N-oxide derivatives.

Ab Initio Methods for Electronic Configuration

Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), provide a pathway to understanding the electronic configuration from first principles, without empirical parameterization. While computationally more demanding than DFT, they can offer valuable benchmarks. An ab initio study on this compound would provide insights into the molecule's ground state energy and orbital symmetries. Comparisons between HF and post-HF methods like MP2 can reveal the importance of electron correlation in describing the system accurately. For pyridine N-oxide, ab initio calculations have been used to investigate properties like bond dissociation enthalpies. nih.gov

Table 2: Hypothetical Ab Initio Calculated Energies for this compound

| Method | Total Energy (Hartree) |

| Hartree-Fock (HF/6-31G) | -685.12345 |

| Møller-Plesset (MP2/6-31G) | -686.45678 |

Note: The values in this table are hypothetical and for illustrative purposes, based on general trends observed in computational studies of related molecules.

Natural Bond Orbital (NBO) Analysis

Table 3: Hypothetical NBO Charges on Key Atoms of this compound

| Atom | Natural Charge (e) |

| N (Pyridine N-oxide) | +0.45 |

| O (Pyridine N-oxide) | -0.65 |

| N (Pyridine) | -0.30 |

Note: The values in this table are hypothetical, based on typical NBO analysis results for pyridine and pyridine N-oxide derivatives. scirp.org

Conformational Analysis and Energy Minima Identification

The flexible propyl linker in this compound allows the molecule to adopt various spatial arrangements, or conformations. Understanding the preferred conformations and the energy barriers between them is crucial for predicting the molecule's shape and how it might interact with other molecules.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations can provide a detailed picture of the conformational dynamics of this compound over time. researchgate.net By simulating the motion of the atoms at a given temperature, MD can explore the accessible conformational space. Analysis of the simulation trajectory would reveal the most populated conformational states, the flexibility of the propyl chain, and the relative orientations of the two pyridine rings. Key parameters to analyze would include the distribution of dihedral angles within the propyl linker and the root-mean-square deviation (RMSD) of the atomic positions to assess conformational stability.

Table 4: Hypothetical Dihedral Angle Preferences from MD Simulations

| Dihedral Angle (C-C-C-C in propyl chain) | Predominant Conformation |

| Dihedral 1 | Anti (~180°) |

| Dihedral 2 | Gauche (±60°) |

Note: This table presents hypothetical data based on the expected conformational preferences of alkyl chains. chemistrysteps.com

Potential Energy Surface Scans

To systematically identify stable conformers and the transition states that connect them, potential energy surface (PES) scans can be performed. researchgate.netresearchgate.netlibretexts.org This involves systematically changing specific geometric parameters, such as the dihedral angles of the propyl linker, and calculating the energy at each point, allowing for the relaxation of the rest of the molecule. A PES scan for this compound would likely focus on the rotation around the C-C bonds of the propyl chain. The results would be a map of the energy landscape, highlighting the low-energy valleys corresponding to stable conformers and the saddle points representing the energy barriers for conformational changes.

Table 5: Hypothetical Relative Energies of Identified Conformational Minima

| Conformer | Relative Energy (kcal/mol) | Dihedral Angles (°) |

| 1 (Global Minimum) | 0.0 | ~180, ~180 |

| 2 | 0.8 | ~180, ~60 |

| 3 | 1.5 | ~60, ~60 |

Note: The values in this table are hypothetical and based on general principles of conformational analysis for flexible molecules. libretexts.org

Torsional Angle and Rotational Barrier Determinations

The flexibility of the propyl linker between the two pyridine rings is a key structural feature of this compound. A computational analysis would typically investigate the torsional angles (dihedral angles) along the C-C bonds of this linker. By systematically rotating these bonds and calculating the corresponding energy, a potential energy surface can be generated. The minima on this surface correspond to the most stable conformations of the molecule, while the energy differences between minima and maxima represent the rotational barriers. This information is crucial for understanding the molecule's conformational preferences and dynamic behavior.

Table 1: Hypothetical Torsional Angles and Rotational Barriers

| Dihedral Angle | Description | Predicted Stable Angle (°) | Estimated Rotational Barrier (kcal/mol) |

| N(oxide)-C-C-C | Rotation around the first C-C bond of the propyl chain | Data not available | Data not available |

| C-C-C-C(pyridine) | Rotation around the central C-C bond of the propyl chain | Data not available | Data not available |

| C-C-C-C(pyridine) | Rotation around the last C-C bond of the propyl chain | Data not available | Data not available |

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP is plotted onto the electron density surface, with different colors representing different potential values. Typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. For this compound, one would expect the oxygen atom of the N-oxide group to be a region of high negative potential, making it a likely site for interaction with electrophiles or for hydrogen bonding. The hydrogen atoms on the pyridine rings would likely exhibit a positive potential.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy and distribution of these orbitals provide insight into a molecule's ability to donate or accept electrons.

The HOMO is the outermost orbital containing electrons and represents the ability of a molecule to donate electrons. A higher HOMO energy indicates a greater tendency to donate electrons. In this compound, the HOMO would likely be distributed over the electron-rich pyridine rings and the N-oxide group. The specific energy and localization would depend on the molecule's conformation.

The LUMO is the innermost orbital without electrons and signifies the ability of a molecule to accept electrons. A lower LUMO energy suggests a greater propensity to accept electrons. For the title compound, the LUMO is expected to be localized on the pyridine rings, which can accept electron density. The energy gap between the HOMO and LUMO is an important indicator of a molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity.

Table 2: Predicted Frontier Molecular Orbital Energies

| Molecular Orbital | Predicted Energy (eV) | Description |

| HOMO | Data not available | Electron-donating capacity |

| LUMO | Data not available | Electron-accepting capacity |

| HOMO-LUMO Gap | Data not available | Chemical reactivity indicator |

Prediction of Spectroscopic Properties through Computational Methods

Computational methods can simulate various types of spectra, providing valuable information for the identification and characterization of molecules.

Theoretical calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in an infrared (IR) spectrum. By analyzing the vibrational modes, specific peaks can be assigned to the stretching and bending of particular bonds or functional groups. For this compound, characteristic vibrational frequencies would be expected for the C-H, C-N, and N-O stretching and bending modes of the pyridine and N-oxide groups, as well as the C-C and C-H vibrations of the propyl chain. Comparing a simulated IR spectrum with an experimental one can help to confirm the molecule's structure.

Table 3: Anticipated IR Vibrational Frequency Ranges

| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) |

| C-H Stretching | Pyridine Rings | 3100 - 3000 |

| C-H Stretching | Propyl Chain | 2960 - 2850 |

| C=N Stretching | Pyridine Rings | 1600 - 1450 |

| C=C Stretching | Pyridine Rings | 1600 - 1450 |

| N-O Stretching | N-Oxide | 1300 - 1200 |

| C-N Stretching | Pyridine Rings | 1350 - 1200 |

| C-H Bending | Pyridine Rings & Propyl Chain | 1470 - 800 |

Theoretical Nuclear Magnetic Resonance (NMR) Chemical Shifts

Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts are a powerful tool for the structural elucidation of molecules like this compound. By employing quantum mechanical methods, particularly Density Functional Theory (DFT), it is possible to predict the ¹H and ¹³C NMR spectra with a high degree of accuracy. nih.govnih.gov This computational approach is invaluable for assigning experimental signals, confirming molecular structures, and studying conformational dynamics.

The standard procedure involves optimizing the molecular geometry of the compound and then calculating the NMR shielding tensors using methods like the Gauge-Including Atomic Orbital (GIAO) method. ijcce.ac.ir The calculated isotropic shielding values are then converted to chemical shifts by referencing them against a standard compound, typically tetramethylsilane (B1202638) (TMS). The accuracy of these predictions can be further enhanced by considering the effects of the solvent, often through implicit solvation models. nih.gov

For this compound, theoretical predictions would be particularly useful in distinguishing the signals of the two pyridine rings. The presence of the N-oxide functionality significantly influences the electron distribution in the adjacent pyridine ring, leading to characteristic shifts in the NMR spectrum. For instance, the ¹⁵N NMR chemical shift is highly sensitive to the electronic environment of the nitrogen atom, and its theoretical prediction can provide insights into the nature of the N-O bond. core.ac.uk

A hypothetical table of predicted ¹H and ¹³C NMR chemical shifts for this compound in a common solvent like CDCl₃ is presented below. These values are based on typical shifts observed for pyridine, pyridine N-oxide, and alkyl chains.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2 | 7.25 | 125.5 |

| C3 | 7.30 | 125.3 |

| C4 | 7.30 | 138.5 |

| C5 | 7.25 | 125.5 |

| C6 | 8.20 | 138.8 |

| C7 (CH₂) | 2.75 | 35.0 |

| C8 (CH₂) | 2.00 | 30.0 |

| C9 (CH₂) | 2.80 | 36.0 |

| C10 | 8.50 | 150.0 |

| C11 | 7.20 | 124.0 |

| C12 | 7.20 | 124.0 |

| C13 | 8.50 | 150.0 |

| N1-O | - | 138.5 |

UV-Vis Absorption and Emission Spectra Prediction

The electronic absorption and emission properties of this compound can be effectively investigated using computational methods, primarily Time-Dependent Density Functional Theory (TD-DFT). ijcce.ac.irchemrxiv.org These calculations provide valuable information about the electronic transitions between the ground and excited states, which are responsible for the molecule's interaction with ultraviolet and visible light.

The prediction of UV-Vis spectra begins with the optimization of the molecule's ground-state geometry. Subsequently, TD-DFT calculations are performed to determine the vertical excitation energies and oscillator strengths of the electronic transitions. chemrxiv.org The calculated excitation energies correspond to the wavelengths of maximum absorption (λmax), while the oscillator strengths are related to the intensity of the absorption bands. By simulating a number of the lowest-energy transitions, a theoretical UV-Vis absorption spectrum can be constructed. Similar calculations can be performed on the optimized geometry of the first excited state to predict the emission spectrum. chemrxiv.org

For this compound, the UV-Vis spectrum is expected to be dominated by π-π* transitions within the two pyridine rings. The N-oxide group is known to modulate the electronic structure of the pyridine ring, which will influence the position and intensity of the absorption bands. researchgate.net The choice of solvent can also affect the spectrum, and this can be accounted for in the calculations using solvation models. ijcce.ac.ir

A hypothetical table of predicted UV-Vis absorption data for this compound in methanol (B129727) is provided below.

Interactive Data Table: Predicted UV-Vis Absorption Data

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |

| S₀ → S₁ | 4.50 | 275 | 0.25 |

| S₀ → S₂ | 4.95 | 250 | 0.15 |

| S₀ → S₃ | 5.40 | 230 | 0.30 |

Modeling of Intermolecular Interactions and Aggregation Behavior

The intermolecular interactions and aggregation behavior of this compound are largely governed by its molecular structure, particularly the presence of the polar N-oxide group and the two aromatic pyridine rings. Pyridine N-oxides are known to have high dipole moments and can act as both hydrogen bond acceptors and charge donors. nih.govnih.gov These properties suggest that this compound is likely to exhibit significant intermolecular interactions, leading to self-assembly or aggregation in solution and in the solid state.

Computational modeling can be used to investigate these interactions in detail. Quantum mechanical calculations can be employed to determine the molecular electrostatic potential (MEP), which reveals the distribution of charge on the molecular surface and helps to identify sites for electrostatic interactions. ijcce.ac.ir Furthermore, computational methods can be used to model the formation of dimers and larger aggregates, allowing for the calculation of interaction energies and the identification of the most stable aggregate structures.

For this compound, potential intermolecular interactions include π-π stacking between the pyridine rings and dipole-dipole interactions involving the N-oxide groups. The propyl chain provides flexibility, which may allow the molecule to adopt conformations that favor specific intermolecular arrangements. Understanding these interactions is crucial for predicting the material properties of this compound.

Reaction Pathway Modeling and Transition State Identification

Computational chemistry provides powerful tools for modeling chemical reactions, elucidating reaction mechanisms, and identifying transition states. researchgate.net For a molecule like this compound, these methods can be used to study its reactivity towards various reagents and to predict the most likely reaction pathways. Pyridine N-oxides are known to undergo a variety of reactions, including electrophilic and nucleophilic substitutions. scripps.edu

Reaction pathway modeling typically involves calculating the potential energy surface for a given reaction. This is done by determining the energies of the reactants, products, and any intermediates and transition states along the reaction coordinate. DFT methods are commonly used for these calculations. researchgate.net The transition state is a critical point on the potential energy surface, representing the energy barrier that must be overcome for the reaction to proceed. Identifying the structure and energy of the transition state is key to understanding the kinetics of the reaction.

For this compound, one could model reactions such as the deoxygenation of the N-oxide, or electrophilic substitution on the pyridine rings. Computational modeling would allow for a comparison of the activation energies for substitution at different positions on the two rings, thus predicting the regioselectivity of the reaction.

Solvation Models in Computational Chemistry

The properties and behavior of molecules are often significantly influenced by their environment, particularly when in solution. Solvation models in computational chemistry are used to account for the effects of the solvent on the solute molecule. These models can be broadly categorized into two types: implicit and explicit solvation models. arxiv.orgfiveable.me

Implicit solvation models, also known as continuum models, treat the solvent as a continuous medium with a specific dielectric constant. Popular implicit models include the Polarizable Continuum Model (PCM) and the Conductor-like Screening Model (COSMO). q-chem.com These models are computationally efficient and are widely used for calculating properties such as solvation free energies and for modeling reactions in solution.

Explicit solvation models, on the other hand, represent individual solvent molecules in the simulation. fiveable.me This approach allows for a more detailed description of specific solute-solvent interactions, such as hydrogen bonding. fiveable.me However, explicit solvent models are computationally more demanding. arxiv.org A hybrid approach, known as a semicontinuum model, combines an explicit description of the first solvation shell with an implicit model for the bulk solvent. arxiv.org

For a polar molecule like this compound, the choice of solvation model can have a significant impact on the accuracy of computational predictions. The appropriate model depends on the specific property being investigated and the desired level of accuracy.

Topological Analysis of Electron Density (AIM Theory)

The Quantum Theory of Atoms in Molecules (AIM), developed by Richard Bader, provides a rigorous method for analyzing the electron density distribution in a molecule to reveal its chemical structure and bonding. wikipedia.orggla.ac.uk AIM theory is based on a topological analysis of the electron density, which involves identifying critical points (maxima, minima, and saddle points) in the electron density distribution. uni-rostock.de

According to AIM theory, a molecule is partitioned into atomic basins, with each basin containing a single nucleus that acts as an attractor for the electron density. wikipedia.org The presence of a bond path, a line of maximum electron density linking two nuclei, is a necessary condition for the existence of a chemical bond between the corresponding atoms. uni-rostock.de The properties of the electron density at the bond critical point (a saddle point in the electron density between two bonded atoms) provide valuable information about the nature of the bond. muni.cz

For this compound, AIM analysis could be used to characterize the N-O bond in the N-oxide moiety, which is known to have a significant degree of covalent and ionic character. nih.govresearchgate.net By examining the electron density, its Laplacian, and other properties at the N-O bond critical point, one can gain insights into the strength and polarity of this bond. AIM can also be used to analyze the C-N and C-C bonds within the pyridine rings and the propyl chain, providing a detailed picture of the electronic structure of the molecule.

Advanced Spectroscopic and Structural Elucidation of 4 3 Pyridin 4 Yl Propyl Pyridine 1 Oxide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

No published high-resolution NMR data, including 1D or 2D spectra, could be located for 4-(3-Pyridin-4-yl-propyl)-pyridine 1-oxide. The characterization of this molecule would typically involve the following NMR techniques.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)

Two-dimensional NMR experiments are crucial for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals in a molecule of this complexity.

COSY (Correlation Spectroscopy): This experiment would reveal the scalar couplings between protons, helping to identify the connectivity within the propyl chain and the spin systems of the two distinct pyridine (B92270) rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton signal with its directly attached carbon atom, providing a clear map of the C-H bonds.

Solid-State NMR for Polymorph Characterization

Solid-state NMR (ssNMR) is a powerful technique for studying the structure and dynamics of materials in the solid phase. acs.org In the absence of single crystals suitable for X-ray diffraction, or to characterize different crystalline forms (polymorphs), ssNMR would be invaluable. It can provide information on the local environment of atoms and the presence of different conformations or packing arrangements in a powdered sample.

Dynamic NMR for Conformational Exchange Studies

The propyl linker in this compound allows for considerable conformational flexibility. nih.govchinesechemsoc.orgmdpi.com Dynamic NMR (DNMR) studies, which involve recording spectra at various temperatures, could be used to investigate the rotational dynamics around the C-C single bonds of the propyl chain and the C-C bonds connecting the chain to the pyridine rings. These studies can determine the energy barriers for conformational interchange. nih.gov

X-ray Crystallography for Single Crystal Structure Determination

The definitive method for determining the three-dimensional structure of a crystalline solid is single-crystal X-ray diffraction. No crystal structure data for this compound has been deposited in crystallographic databases. nih.govresearchgate.net

Absolute Configuration Determination (if Chiral Derivatives)

The parent compound, this compound, is achiral. Therefore, the determination of absolute configuration is not applicable. Should chiral derivatives be synthesized (e.g., by introducing a stereocenter on the propyl chain), anomalous dispersion techniques in X-ray crystallography would be the standard method to determine the absolute configuration (R or S) of the stereocenters.

Crystal Packing Analysis and Intermolecular Interactions

A single-crystal X-ray structure would provide a wealth of information about how the molecules arrange themselves in the solid state. This analysis would reveal key intermolecular interactions that stabilize the crystal lattice, such as:

Hydrogen Bonding: Although the molecule lacks classical hydrogen bond donors, weak C-H···O and C-H···N hydrogen bonds are possible and often play a significant role in the crystal packing of similar compounds.

Dipole-Dipole Interactions: The polar N-oxide group introduces a significant dipole moment, which would lead to strong dipole-dipole interactions within the crystal lattice. wikipedia.org

Disorder and Twinning Analysis in Crystal Structures

The precise determination of a molecule's solid-state structure via single-crystal X-ray diffraction is a cornerstone of chemical analysis. However, the resulting crystal lattices are not always perfectly ordered. For a molecule like this compound, with its flexible propyl linker and distinct polar (pyridine N-oxide) and nonpolar (pyridine and alkyl chain) regions, crystallographic complexities such as disorder and twinning can arise.

While specific crystallographic studies detailing disorder and twinning for this compound are not extensively available in the reviewed literature, the principles can be understood from studies of related pyridine N-oxide compounds acs.orgresearchgate.net.

Disorder: This phenomenon occurs when a molecule or a fragment of it occupies multiple positions within the crystal lattice. In the case of this compound, the flexible propyl chain (-CH₂CH₂CH₂-) is a likely source of conformational disorder. The chain can adopt different gauche and anti conformations, and if the energy barrier between these states is low, they may co-exist within the crystal. This would be modeled during crystallographic refinement as atoms with partial occupancy factors spread over two or more sites. The pyridyl and pyridine N-oxide rings themselves could also exhibit rotational disorder, though this is generally less common for heterocyclic systems unless significant thermal motion is present.

Twinning: Twinning refers to the intergrowth of two or more distinct crystal domains that are related by a specific symmetry operation not present in the original lattice. This can complicate structure solution and refinement. The growth of pyridine N-oxide crystals can be sensitive to thermal conditions, which can sometimes lead to the formation of twinned crystals acs.org. For this compound, twinning could be nucleated by stacking faults or other defects during crystallization, requiring specialized software and refinement strategies to deconvolve the diffraction data from the separate twin domains.

A hypothetical table of crystallographic data, which would be generated from a single-crystal X-ray diffraction experiment, is presented below. Such a table is essential for reporting the definitive solid-state structure.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₃H₁₄N₂O |

| Formula Weight | 214.27 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123(4) |

| b (Å) | 5.432(2) |

| c (Å) | 20.567(8) |

| β (°) | 98.76(3) |

| Volume (ų) | 1118.9(7) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.272 |

| R-factor (R1) | 0.045 (for observed reflections) |

| wR2 (all data) | 0.121 |

| Disorder Model | Propyl chain disordered over two sites (C6, C7) with 0.6:0.4 occupancy. |

Note: This data is illustrative and not from a published crystal structure.

Advanced Mass Spectrometry Techniques

Mass spectrometry is a powerful tool for determining the molecular weight and structure of compounds. Advanced techniques provide deeper insights into the specific characteristics of this compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, allowing for the unambiguous determination of its elemental composition. For this compound, with a nominal mass of 214, HRMS can distinguish it from other compounds with the same nominal mass but different chemical formulas. Using a high-resolution instrument like a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer, the exact mass of the protonated molecule, [M+H]⁺, can be measured and compared to the theoretical value nih.gov.

Table 2: HRMS Data for the [M+H]⁺ Ion of this compound

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₃H₁₄N₂O |

| Adduct | [M+H]⁺ |

| Theoretical Exact Mass | 215.11844 Da |

| Observed Exact Mass | 215.11821 Da |

| Mass Error | -1.07 ppm |

Note: Observed mass and error are hypothetical examples.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem Mass Spectrometry (MS/MS) involves isolating a specific ion (the precursor ion) and subjecting it to fragmentation to produce product ions. The resulting fragmentation pattern provides a structural fingerprint of the molecule. For the protonated [M+H]⁺ ion of this compound, several fragmentation pathways can be predicted based on the known behavior of pyridine N-oxides and alkylpyridines nih.govcdnsciencepub.com.

A primary fragmentation pathway for pyridine N-oxides is the loss of the oxygen atom, often observed as a loss of 16 Da or as the loss of a hydroxyl radical (·OH, 17 Da) or water (H₂O, 18 Da) from the protonated species researchgate.net. Another major fragmentation would involve cleavage of the propyl chain.

Table 3: Plausible MS/MS Fragmentation Pathways for [C₁₃H₁₅N₂O]⁺ (m/z 215.1)

| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss (Da) | Proposed Fragment Identity/Pathway |

|---|---|---|---|

| 215.1 | 199.1 | 16.0 | [M+H-O]⁺; Loss of N-oxide oxygen. |

| 215.1 | 121.1 | 94.0 | Benzylic cleavage yielding [C₈H₁₀N]⁺ (protonated 4-propylpyridine). |

| 215.1 | 108.1 | 107.0 | Cleavage yielding [C₆H₆NO]⁺ (protonated 4-vinylpyridine (B31050) N-oxide). |

| 199.1 | 93.1 | 106.0 | Fragmentation of [M+H-O]⁺; cleavage yielding protonated pyridine. |

Note: This table represents a hypothetical fragmentation pattern based on chemical principles.

Ion Mobility-Mass Spectrometry for Conformational Insights

Ion Mobility-Mass Spectrometry (IM-MS) adds another dimension of separation to mass spectrometry, differentiating ions based on their size, shape, and charge as they drift through a gas-filled cell chemrxiv.org. This technique can provide valuable information on the three-dimensional structure of ions in the gas phase.

For this compound, the flexible propyl chain allows for multiple conformations, from a compact, folded structure to an extended, linear one. These different conformers would have different rotationally averaged collision cross-sections (CCS) and would therefore be separated by ion mobility. A study on pyridine reported a reduced mobility (K₀) value of 1.75 cm²V⁻¹s⁻¹ for its positive ion researchgate.neteemj.eu. The larger this compound would be expected to have a lower mobility (larger CCS). By observing one or more peaks in the ion mobility dimension for the same m/z, one could identify and quantify the presence of distinct stable gas-phase conformers.

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Analysis

Key characteristic bands for the pyridine N-oxide moiety include a strong N-O stretching vibration (νN-O), typically found in the 1200-1300 cm⁻¹ region. oup.comarkat-usa.org The exact position is sensitive to electronic effects and hydrogen bonding. The aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the propyl chain are found just below 3000 cm⁻¹.

Table 4: Key Expected Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity (IR) | Intensity (Raman) |

|---|---|---|---|

| Aromatic C-H Stretch | 3050 - 3150 | Medium | Strong |

| Aliphatic C-H Stretch | 2850 - 2960 | Strong | Strong |

| Pyridine Ring Stretch (C=C, C=N) | 1580 - 1620 | Strong | Strong |

| Pyridine N-Oxide Ring Stretch | 1450 - 1500 | Strong | Medium |

| Aliphatic CH₂ Bend (Scissoring) | ~1465 | Medium | Medium |

| N-O Stretch (νN-O) | 1230 - 1280 | Very Strong | Medium |

| Pyridine Ring Breathing | ~995 | Medium | Strong |

| C-H Out-of-Plane Bend | 750 - 850 | Strong | Weak |

Note: Values are typical ranges derived from literature on pyridine, pyridine N-oxide, and alkyl chains. oup.comarkat-usa.orgcdnsciencepub.com

Overtones and Combination Bands Analysis

While fundamental vibrations dominate the mid-infrared spectrum, weaker signals known as overtones (multiples of a fundamental frequency, e.g., 2ν) and combination bands (sums or differences of two or more fundamental frequencies, e.g., ν₁ + ν₂) also appear libretexts.org. These bands, though weak, can provide additional structural information and are often enhanced by a phenomenon called Fermi resonance.

Fermi resonance occurs when an overtone or combination band has a similar energy and the same symmetry as a fundamental vibration, causing them to mix. This results in two bands appearing with greater separation and more comparable intensity than expected libretexts.org. In the spectrum of this compound, the C-H stretching region (2800-3100 cm⁻¹) is often complicated by Fermi resonance between the fundamental C-H stretching modes and overtones of the C-H bending vibrations (~1450 cm⁻¹ x 2 = ~2900 cm⁻¹). Anharmonic calculations can be used to predict and assign these complex features, as has been done for pyridine-containing systems nih.gov. Analyzing these regions can offer finer details about the molecule's conformational and electronic environment.

Isotopic Labeling for Vibrational Mode Assignment

While a detailed vibrational analysis with isotopic labeling for this compound is not extensively documented in public literature, the methodology is a cornerstone for unambiguously assigning vibrational modes in complex molecules. This technique involves the selective replacement of atoms with their heavier isotopes (e.g., ¹H with ²H (D), ¹²C with ¹³C, or ¹⁴N with ¹⁵N) and observing the resultant shifts in the vibrational frequencies in Infrared (IR) and Raman spectra.

The N-oxide moiety introduces a characteristic N-O stretching vibration. In various pyridine N-oxide derivatives, this stretch is a strong band in the IR spectrum, typically found in the 1200-1300 cm⁻¹ region. bohrium.com Isotopic substitution of ¹⁶O with ¹⁸O would cause a predictable downward shift in this frequency, confirming its assignment. Similarly, replacing the nitrogen of the N-oxide with ¹⁵N would also shift this band, as well as other vibrations involving the nitrogen atom.

For the this compound molecule, deuteration of the propyl chain or the pyridine rings would be particularly informative.

Propyl Chain Deuteration: Replacing the C-H bonds of the propyl linker with C-D bonds would shift the C-H stretching (2850-3000 cm⁻¹) and bending (1350-1470 cm⁻¹) vibrations to lower wavenumbers, helping to distinguish them from the aromatic C-H modes.

Aromatic Ring Deuteration: Selectively deuterating one or both pyridine rings would help assign the aromatic C-H stretching (~3000-3100 cm⁻¹) and out-of-plane bending (~700-900 cm⁻¹) modes.

A hypothetical table of expected vibrational modes and the effect of isotopic labeling is presented below.

Table 1: Hypothetical Vibrational Mode Assignments and Isotopic Shifts

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Isotope Label | Expected Shift |

| Aromatic C-H Stretch | 3000 - 3100 | ²H (D) | Shift to ~2200-2300 cm⁻¹ |

| Aliphatic C-H Stretch (propyl) | 2850 - 3000 | ²H (D) | Shift to ~2100-2200 cm⁻¹ |

| C=C, C=N Ring Stretch | 1400 - 1650 | ¹³C, ¹⁵N | Downward shift, confirming ring mode character |

| N-O Stretch | 1200 - 1300 | ¹⁸O, ¹⁵N | Downward shift, confirming N-O bond involvement |

| Aromatic C-H Out-of-Plane Bend | 700 - 900 | ²H (D) | Downward shift, useful for substitution pattern ID |

Electronic Spectroscopy (UV-Vis Absorption and Fluorescence)

The electronic spectrum of this compound is dictated by the electronic transitions within its two aromatic systems: the pyridine ring and the pyridine 1-oxide ring. Pyridine N-oxides are known to exhibit intense π→π* transitions and weaker n→π* transitions. nih.gov The conjugation between the two rings through the propyl chain is insulated, meaning the electronic systems of the two rings are largely independent. The UV-Vis spectrum would therefore be expected to be a superposition of the spectra of 4-propylpyridine (B73792) and 4-propylpyridine 1-oxide.

Table 2: Representative UV-Vis Absorption Data for Pyridine N-Oxide Systems

| Compound/System | λmax (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Transition Type | Solvent |

| Pyridine 1-oxide | ~265 | ~15,000 | π→π | Ethanol |

| 4-Nitropyridine N-oxide | ~330 | ~20,000 | π→π (CT) | Water |

| Hypothetical Data for Title Compound | ~260-280 | 15,000 - 25,000 | π→π* | Methanol (B129727) |

Fluorescence quantum yield (ΦF) and excited-state lifetime (τ) are critical parameters that describe the behavior of a molecule after absorbing light. While specific data for this compound is absent from the literature, studies on other pyridine derivatives provide insight.

The quantum yield measures the efficiency of the fluorescence process, representing the ratio of photons emitted to photons absorbed. The excited-state lifetime is the average time the molecule spends in the excited state before returning to the ground state. For many simple pyridine derivatives, fluorescence is often weak (low ΦF) due to efficient non-radiative decay pathways. nih.gov However, the N-oxide functionality and substitution can alter these properties. For instance, some pyridine N-oxide derivatives have been investigated as fluorescent probes, exhibiting measurable lifetimes. nih.gov A study on the triplet excited state of liquid pyridine found a lifetime of 72 ns. nih.gov

Measurements are typically performed using time-correlated single-photon counting (TCSPC) or fluorescence up-conversion techniques. nih.gov

The polarity of the solvent can significantly influence the position of absorption and emission bands, a phenomenon known as solvatochromism. The pyridine 1-oxide group possesses a large ground-state dipole moment due to the polar N⁺-O⁻ bond. Upon electronic excitation, the dipole moment can change significantly.

In a study of a different pyridine N-oxide derivative, researchers noted that the excited state dipole moment increased substantially, leading to a bathochromic (red) shift in the emission spectrum in more polar solvents. nih.gov This is because polar solvent molecules stabilize the more polar excited state to a greater extent than the ground state. A similar effect would be anticipated for this compound.

Table 3: Hypothetical Solvatochromic Shifts in Emission Spectra

| Solvent | Polarity Index (ET(30)) | Hypothetical λem (nm) | Spectral Shift |

| Heptane | 31.1 | 340 | - |

| Toluene (B28343) | 33.9 | 345 | Red Shift |

| Chloroform | 39.1 | 355 | Red Shift |

| Acetonitrile (B52724) | 45.6 | 370 | Red Shift |

| Methanol | 55.4 | 380 | Red Shift |

Circular Dichroism (CD) Spectroscopy for Chiral Derivatives

The parent compound, this compound, is achiral and therefore does not exhibit a circular dichroism (CD) signal. However, chiral derivatives could be synthesized, for example, by introducing a stereocenter on the propyl chain (e.g., at the C1 or C2 position). CD spectroscopy measures the differential absorption of left and right circularly polarized light and is a powerful tool for studying chiral molecules.

For a chiral derivative, the pyridine and pyridine 1-oxide chromophores would exist in a chiral environment. The electronic transitions of these chromophores would give rise to CD signals, known as Cotton effects. The sign and magnitude of these Cotton effects are exquisitely sensitive to the absolute configuration of the stereocenter(s). Theoretical calculations can be used to correlate the observed CD spectrum with a specific stereoisomer. nih.gov This technique is instrumental in assigning the absolute configuration of chiral molecules containing aromatic rings. nih.govrsc.org

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species (if formed)

Electron Paramagnetic Resonance (EPR), or Electron Spin Resonance (ESR), spectroscopy is a technique specific to species with unpaired electrons, such as radicals. The ground state of this compound is a diamagnetic, closed-shell molecule and is therefore EPR-silent.

However, radical species could be generated through one-electron reduction or oxidation.

Radical Anion: One-electron reduction would place an unpaired electron into the lowest unoccupied molecular orbital (LUMO) of the molecule, likely localized on either the pyridine or pyridine 1-oxide ring, depending on which has the lower reduction potential.

Radical Cation: One-electron oxidation would remove an electron from the highest occupied molecular orbital (HOMO).

EPR spectroscopy of such a radical would provide a spectrum characterized by its g-factor and hyperfine coupling constants. The hyperfine couplings arise from the interaction of the unpaired electron's spin with the magnetic moments of nearby nuclei (¹H and ¹⁴N). Analysis of the hyperfine coupling pattern would allow for the mapping of the spin density distribution across the molecule, revealing which ring system and which specific atoms bear the unpaired electron. This information provides a detailed picture of the radical's electronic structure.

Neutron Diffraction for Hydrogen Atom Localization

The precise determination of hydrogen atom positions within a crystal lattice is fundamental to understanding the nuances of molecular conformation, packing, and, most critically, the intricate networks of hydrogen bonding that dictate supramolecular architecture and material properties. While X-ray diffraction is a powerhouse for elucidating the skeletal framework of heavier atoms, it is notoriously limited in its ability to accurately locate hydrogen atoms. nih.gov This limitation arises because X-rays scatter from electron clouds, and hydrogen, with its single electron, has a very low scattering power. nih.gov

Neutron diffraction, in contrast, offers an unparalleled solution to this challenge. Neutrons interact with atomic nuclei, and the scattering cross-section is not dependent on the atomic number. aolongxray.comlightsource.ca Fortuitously, the hydrogen nucleus (¹H) and its isotope deuterium (B1214612) (²H) are strong scatterers of neutrons, making their positions in a crystal structure readily determinable with high precision and accuracy. nih.govmdpi.com This technique is, therefore, the definitive method for the unambiguous localization of hydrogen atoms. nih.gov

For a molecule like this compound, a neutron diffraction study would be invaluable. The molecule possesses several hydrogen atoms on its two pyridine rings and the flexible propyl linker. The N-oxide group, in particular, is a strong hydrogen bond acceptor, and understanding its interactions is key to predicting the compound's solid-state behavior. rsc.orgrsc.org A neutron diffraction experiment would precisely map the locations of all hydrogen atoms, providing definitive data on intramolecular and intermolecular contacts.

Expected Research Findings from a Hypothetical Neutron Diffraction Study:

A single-crystal neutron diffraction experiment on this compound would be expected to yield a wealth of structural detail. Key findings would include:

Precise C-H, N-H (if protonated), and O-H (if hydrated) bond lengths: Unlike X-ray diffraction, which systematically underestimates these distances, neutron diffraction provides values that reflect the true internuclear separation. mdpi.com

Detailed Hydrogen Bonding Geometry: The study would reveal the exact geometry of any hydrogen bonds formed, particularly those involving the potent N-oxide oxygen acceptor. This includes precise donor-H···acceptor distances and angles, which are critical for quantifying the strength and nature of these interactions. researchgate.netresearchgate.net

Anisotropic Displacement Parameters (ADPs) for Hydrogen Atoms: Neutron diffraction allows for the refinement of ADPs for hydrogen atoms, which describe the anisotropic thermal motion of the nuclei. nih.govosti.goviucr.org This information provides insight into the dynamic behavior of the hydrogen atoms within the crystal lattice.

Illustrative Data Tables:

The following tables are exemplary and designed to illustrate the type of data that would be generated from a neutron diffraction study of this compound. The values are based on typical bond lengths and hydrogen bond geometries found in related pyridine N-oxide structures and are not experimental data for the title compound.

Table 1: Comparison of Bond Lengths (Å) from X-ray vs. Neutron Diffraction (Hypothetical)

| Bond Type | Typical X-ray Diffraction Value | Expected Neutron Diffraction Value |

| C-H (aromatic) | 0.93 - 0.98 | 1.08 - 1.10 |

| C-H (aliphatic) | 0.96 - 1.00 | 1.09 - 1.12 |

| N-O (N-oxide) | 1.33 - 1.35 | 1.33 - 1.35 |

| C-N-C (in ring) | 123° - 125° | 123° - 125° |

This table illustrates the well-documented phenomenon where X-ray diffraction systematically shortens A-H bond lengths compared to the more accurate values obtained from neutron diffraction. nih.govmdpi.com

Table 2: Hypothetical Hydrogen Bond Geometry Data

| Donor (D) | H | Acceptor (A) | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| C(2)-H | H(2) | O(1') | 1.09 | 2.35 | 3.28 | 145 |

| C(α)-H | H(α1) | N(1') | 1.10 | 2.50 | 3.45 | 150 |

This table provides an example of the precise geometric parameters that define hydrogen bonds in a crystal structure. Such data would definitively characterize the supramolecular interactions of this compound, which are governed by the N-oxide and pyridine nitrogen atoms acting as acceptors. rsc.orgresearchgate.net

Reactivity, Chemical Transformations, and Derivatization Strategies

Reactivity of the Pyridine (B92270) N-oxide Moiety

The pyridine N-oxide functional group significantly influences the reactivity of the aromatic ring, rendering it susceptible to a variety of chemical transformations that are not readily achievable with the parent pyridine.

Electrophilic Aromatic Substitution Reactions

The N-oxide group activates the pyridine ring towards electrophilic aromatic substitution, primarily at the C4 (para) and C2/C6 (ortho) positions, by donating electron density through resonance. This is in stark contrast to pyridine itself, which is generally deactivated towards electrophilic attack.

Detailed research findings indicate that the nitration of pyridine N-oxides, for instance, typically occurs at the 4-position. While specific studies on 4-(3-Pyridin-4-yl-propyl)-pyridine 1-oxide are not extensively documented, analogous reactions with other 4-alkylpyridine N-oxides provide valuable insights.

Table 1: Representative Electrophilic Aromatic Substitution Reactions on Pyridine N-oxides

| Electrophile | Reagent and Conditions | Major Product(s) | Reference System |

|---|---|---|---|

| NO₂+ | HNO₃/H₂SO₄ | 4-Nitro derivative | Pyridine N-oxide |

| Br⁺ | Br₂/Oleum | 4-Bromo derivative | Pyridine N-oxide |

| SO₃ | SO₃/H₂SO₄ | 4-Sulfonic acid derivative | Pyridine N-oxide |

Nucleophilic Attack at the Pyridine Ring

The pyridine N-oxide ring is also activated towards nucleophilic attack, particularly at the C2 and C6 positions. This reactivity is often harnessed in synthetic chemistry to introduce a range of functional groups. A common strategy involves the activation of the N-oxide with an electrophilic reagent, such as phosphorus oxychloride (POCl₃) or acetic anhydride (B1165640), which facilitates subsequent nucleophilic substitution. For example, treatment with POCl₃ can lead to the formation of 2-chloropyridine (B119429) derivatives, which are versatile intermediates for further functionalization.

Deoxygenation Reactions of the N-oxide

The removal of the oxygen atom from the pyridine N-oxide to regenerate the corresponding pyridine is a fundamental and widely used transformation. This deoxygenation can be accomplished using a variety of reducing agents.

Common methods for the deoxygenation of pyridine N-oxides include the use of trivalent phosphorus compounds, such as PCl₃ or PPh₃, and catalytic hydrogenation. More contemporary methods employ milder and more selective reagents.

Table 2: Selected Reagents for the Deoxygenation of Pyridine N-oxides

| Reagent | Typical Conditions | Product | Notes |

|---|---|---|---|

| PCl₃ | Dichloromethane (B109758), 0 °C to rt | Corresponding Pyridine | Common and effective |

| PPh₃ | Heat | Corresponding Pyridine | Milder than PCl₃ |

| H₂/Pd-C | Methanol (B129727), rt | Corresponding Pyridine | Catalytic hydrogenation |

| NaBH₄/NiCl₂ | Methanol, rt | Corresponding Pyridine | Chemoselective reduction |

| SmI₂ | THF, rt | Corresponding Pyridine | Mild and selective |

Rearrangement Reactions (e.g., Chapman-type Rearrangements)

Pyridine N-oxides can undergo several types of rearrangement reactions, often initiated by acylation of the N-oxide oxygen. While the Chapman rearrangement is more characteristic of N-aryl benzimidates, related rearrangements are observed in pyridine N-oxide chemistry.

A notable example is the Boekelheide rearrangement , which involves the reaction of an α-picoline N-oxide with an acylating agent, typically acetic anhydride or trifluoroacetic anhydride (TFAA), to yield a pyridyl carbinol derivative after hydrolysis. wikipedia.org The mechanism proceeds through an initial acylation of the N-oxide, followed by deprotonation of the α-methyl group and a scripps.eduscripps.edu-sigmatropic rearrangement. wikipedia.org Although the target molecule, this compound, lacks a substituent at the α-position to the N-oxide, this type of rearrangement is a key transformation for appropriately substituted pyridine N-oxides.

Another relevant rearrangement is the Meisenheimer rearrangement , which is the thermal rearrangement of tertiary amine N-oxides to N-alkoxyamines. synarchive.com While more commonly associated with aliphatic and benzylic N-oxides, analogous transformations can be envisioned for certain pyridine N-oxide derivatives under specific conditions.

Reactions at the Propyl Linker

The three-carbon propyl chain connecting the two pyridine rings offers opportunities for functionalization, albeit challenging due to the relative inertness of sp³ C-H bonds.

Alkane Functionalization Strategies

Direct functionalization of the propyl linker requires overcoming the inherent stability of C-H bonds. Modern synthetic methods, however, provide several strategies for achieving such transformations.

Directed C-H Functionalization: While there are no directing groups in close proximity to the propyl chain in the parent molecule, derivatization of one of the pyridine rings could install a directing group to facilitate regioselective functionalization of the linker.

Undirected C-H Functionalization: More general methods for alkane functionalization could be applied. These often involve radical-based processes or transition metal catalysis. For instance, photocatalytic methods or the use of potent hydrogen atom abstractors can generate a carbon-centered radical on the propyl chain, which can then be trapped by a suitable reagent.

Transition metal-catalyzed C-H activation, often employing catalysts based on palladium, rhodium, or iridium, represents a powerful tool for the selective functionalization of alkyl chains. nih.gov The selectivity of these reactions is often governed by steric and electronic factors.

Table 3: Potential Strategies for Propyl Linker Functionalization

| Reaction Type | Potential Reagents/Catalysts | Potential Products |

|---|---|---|

| Radical Halogenation | N-Bromosuccinimide (NBS), light | Brominated propyl linker |

| Photocatalytic C-H Amination | Photoredox catalyst, nitrogen source | Aminated propyl linker |

| Transition Metal-Catalyzed C-H Borylation | Iridium catalyst, bis(pinacolato)diboron | Borylated propyl linker |

| Oxidation | Strong oxidizing agents (e.g., KMnO₄) | Carbonyl functionalities |

It is important to note that the application of these methods to this compound would require careful optimization to achieve selectivity for the desired position on the propyl chain and to avoid competing reactions at the pyridine rings or the N-oxide moiety.

Selective Oxidation and Reduction of the Linker

The propyl linker connecting the two pyridine rings presents a target for selective oxidation and reduction reactions, although such transformations must be approached with care to avoid altering the sensitive heterocyclic rings.